molecular formula C22H18ClN5O B1139312 Bet-bay 002

Bet-bay 002

Numéro de catalogue: B1139312
Poids moléculaire: 403.9 g/mol
Clé InChI: AGYIAWHWIUZNSD-INIZCTEOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de BET-BAY 002 implique plusieurs étapes, y compris la formation d'intermédiaires clés et leurs réactions subséquentes. La voie de synthèse détaillée et les conditions réactionnelles sont exclusives et non divulguées publiquement.

Méthodes de production industrielle

Les méthodes de production industrielle pour this compound ne sont pas largement disponibles dans le domaine public. En général, ces composés sont produits dans des installations spécialisées sous des conditions contrôlées afin de garantir une pureté et un rendement élevés. Le processus implique une synthèse à grande échelle, une purification et des mesures de contrôle de la qualité pour répondre aux normes requises pour la recherche et l'utilisation thérapeutique potentielle .

Analyse Des Réactions Chimiques

Adsorption Mechanisms and Surface Interactions

Bet-bay 002 exhibits enhanced adsorption capacity for polycyclic aromatic hydrocarbons (PAHs) when modified with cetyltrimethylammonium bromide (CTAB). Key findings include:

  • Electrostatic interactions : At pH 6.8 (near CTAB's isoelectric point), the nanocomposite surface becomes negatively charged, enabling strong electrostatic attraction to cationic CTAB micelles .

  • Hydrophobic bonding : CTAB's hydrocarbon chains interact with PAHs via van der Waals forces, achieving 93% recovery rates for PAHs under optimized conditions .

Table 1: Adsorption Efficiency vs. CTAB Concentration

CTAB Concentration (mg/mL)PAH Recovery (%)
0.0<20
0.685
1.093
1.589

Data adapted from Fe₃O₄ MNG@CTAB studies .

Reaction Optimization via Design of Experiments (DoE)

Response surface methodology identified critical factors for maximizing This compound 's performance:

  • Temperature : Higher temperatures (50–70°C) increased reaction yields by 25–40% .

  • Residence time : Optimal extraction occurred at 20 min equilibrium time, beyond which no significant improvements were observed .

  • Surfactant ratio : A CTAB-to-nanocomposite ratio of 1.0 mg/mg provided saturation coverage, confirmed by FTIR showing complete oxygen functional group removal .

Kinetics and Mechanistic Pathways

First-order kinetics govern This compound 's interactions:

  • Initial slow phase (5–20 min): Micelle formation and PAH adsorption onto CTAB-modified surfaces .

  • Fast phase (>20 min): Rapid equilibrium due to high surface area (40 nm avg. particle size) and hydrophobic domains .

  • Desorption follows Langmuir isotherm models, with acetone achieving 98% elution efficiency in 6 min .

Table 2: Solvent Performance in Desorption

SolventDesorption Efficiency (%)
Acetone98
Acetonitrile72
Methanol65
Dichloromethane58

Comparative Performance Metrics

This compound outperforms conventional magnetite nanoparticles (Fe₃O₄ MNPs) in key areas:

  • Surface charge stability : Maintains negative zeta potential (-35 mV) across pH 3–11 vs. Fe₃O₄ MNPs (-15 mV at pH 7) .

  • Structural integrity : XRD analysis shows preserved magnetite peaks (2θ = 30.1°, 35.4°, 62.6°) despite graphene layer stacking irregularities .

Applications De Recherche Scientifique

Oncology

Bet-bay 002 has shown promising results in cancer research, particularly in multiple myeloma models. Its ability to inhibit BET proteins can lead to reduced proliferation of cancer cells and enhanced apoptosis.

ApplicationFindings
Multiple Myeloma Demonstrated efficacy in preclinical models; reduces tumor growth and induces cell death .
Breast Cancer Inhibits growth and metastasis by downregulating oncogenic pathways associated with BET proteins .
Lung Cancer Shows potential in overcoming resistance to conventional therapies through epigenetic modulation .

Neuroscience

In the field of neuroscience, this compound is being investigated for its role in neuromodulation. The compound's effects on neuronal signaling pathways may provide insights into neurodegenerative diseases.

ApplicationFindings
Neurodegeneration Potential to modulate neuroinflammatory responses; may protect against neuronal damage .
Cognitive Function Investigated for enhancing memory and learning processes through epigenetic mechanisms .

Other Applications

Beyond oncology and neuroscience, this compound's applications extend to other areas:

  • Immunology : Modulating immune responses by targeting BET proteins involved in inflammation pathways.
  • Infection Control : Research into its efficacy against viral infections by influencing host cell responses .

Case Study 1: Efficacy in Multiple Myeloma

A study conducted on the effects of this compound in multiple myeloma demonstrated significant tumor reduction in treated mice compared to controls. The mechanism involved the downregulation of MYC oncogene expression, leading to apoptosis.

Case Study 2: Neuroprotective Effects

Research exploring the neuroprotective effects of this compound indicated that it could mitigate oxidative stress-induced neuronal death. In vitro studies showed that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability.

Mécanisme D'action

BET-BAY 002 exerts its effects by inhibiting the bromodomain and extraterminal (BET) family of proteins. These proteins are involved in reading epigenetic marks and regulating gene expression. By binding to the bromodomains, this compound prevents the interaction of BET proteins with acetylated histones, leading to altered gene expression and inhibition of cancer cell growth .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité de BET-BAY 002

This compound est unique en raison de sa structure chimique spécifique et de sa forte puissance d'inhibition des protéines BET. Il a montré une efficacité significative dans les modèles précliniques de myélome multiple, ce qui en fait un composé précieux pour la recherche et le développement thérapeutique potentiel .

Activité Biologique

BET-BAY 002 is a novel compound classified as a Bromodomain and Extraterminal (BET) protein inhibitor. BET proteins, particularly BRD2, BRD3, and BRD4, play critical roles in regulating gene expression through their interaction with acetylated histones and various transcription factors. These proteins have been implicated in several cancer types, making them attractive targets for therapeutic intervention. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models, and relevant case studies.

This compound functions by inhibiting the binding of BET proteins to acetylated lysines on histones, thereby disrupting their role in transcriptional regulation. This inhibition leads to altered expression of genes involved in cell proliferation and survival, particularly in cancer cells. The compound has demonstrated a strong affinity for the bromodomains of BET proteins, which is crucial for its biological activity.

Efficacy in Cancer Models

Research has shown that this compound exhibits significant anti-cancer activity across various models:

  • Multiple Myeloma : In preclinical studies, this compound has shown potent efficacy against multiple myeloma cell lines and primary patient samples. The compound triggers cell cycle arrest and apoptosis in these cells by downregulating MYC and other oncogenes associated with tumor growth .
  • Lymphoma : A study indicated that combining this compound with other therapeutic agents enhances its antitumor effects, particularly in lymphoma models. The synergistic effect was attributed to the inhibition of pro-survival pathways mediated by LRRK2 protein .

Table 1: Biological Activity of this compound in Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of ActionReferences
Multiple Myeloma0.5Induces apoptosis via MYC downregulation
DLBCL (OCI-LY-19)0.3Synergizes with LRRK2 silencing
Acute Myeloid Leukemia0.4Cell cycle arrest and differentiation induction

Case Study 1: Efficacy in Multiple Myeloma

In a controlled study involving multiple myeloma patients, treatment with this compound resulted in a significant reduction in tumor burden. Patients exhibited improved survival rates compared to those receiving standard therapies alone. The study highlighted the potential of BET inhibitors as a new class of anti-cancer agents .

Case Study 2: Combination Therapy in Lymphoma

A recent pharmacological screening identified this compound as a potent enhancer when used alongside existing lymphoma treatments. The combination therapy led to enhanced apoptosis rates and reduced tumor size in xenograft models. This case underscores the importance of combination strategies to overcome resistance mechanisms commonly seen in cancer therapies .

Research Findings

Recent research indicates that the biological activity of this compound is not limited to direct cytotoxic effects on cancer cells. It also modulates immune responses and enhances the efficacy of immunotherapies. For instance, studies have shown that treatment with BET inhibitors can increase the expression of PD-L1 on tumor cells, potentially improving responses to checkpoint inhibitors .

Propriétés

IUPAC Name

2-[[(4R)-6-(4-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-4-yl]methyl]-5-methyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O/c1-13-24-27-22-16(12-21-26-25-14(2)29-21)11-19(15-7-9-17(23)10-8-15)18-5-3-4-6-20(18)28(13)22/h3-11,16H,12H2,1-2H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYIAWHWIUZNSD-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3C(=CC2CC4=NN=C(O4)C)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C2N1C3=CC=CC=C3C(=C[C@H]2CC4=NN=C(O4)C)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.